4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(22)18-6-7-19(9(8-18)11(20)21)10-4-5-16-12(15)17-10/h4-5,9H,6-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAXXDAWQXLQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122562 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(2-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-52-0 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(2-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(2-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(tert-Butoxycarbonyl)-1-(2-chloropyrimidin-4-yl)piperazine-2-carboxylic acid, commonly referred to as Boc-piperazine , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-piperazine, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C13H19ClN4O2
- CAS Number : 221050-88-0
- Molecular Weight : 284.77 g/mol
Boc-piperazine exhibits its biological effects primarily through interaction with various biological targets, including enzymes and receptors. It has been studied for its role as an inhibitor of fatty acid amide hydrolase (FAAH), which is crucial in the metabolism of endocannabinoids. By inhibiting FAAH, Boc-piperazine increases the levels of endogenous cannabinoids, which can have analgesic and anti-inflammatory effects.
1. Analgesic Effects
Research indicates that Boc-piperazine derivatives can modulate pain pathways by enhancing cannabinoid signaling. For instance, studies have shown that FAAH inhibitors similar to Boc-piperazine can significantly attenuate pain responses in animal models of neuropathic pain and acute tissue injury .
2. Anti-inflammatory Properties
Boc-piperazine has demonstrated potential anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro. This suggests a possible application in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
3. Neuroprotective Effects
In neurodegenerative disease models, Boc-piperazine has shown promise in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound's ability to inhibit Aβ aggregation points to its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 1: FAAH Inhibition
In a study examining the effects of Boc-piperazine on FAAH activity, it was found that the compound significantly increased levels of anandamide in rat brain tissues, leading to enhanced analgesic effects in models of thermal hyperalgesia . The study utilized various doses to establish a dose-response relationship, revealing an IC50 value indicative of its potency as a FAAH inhibitor.
Case Study 2: Neuroprotection Against Aβ-Induced Toxicity
Another investigation assessed the neuroprotective effects of Boc-piperazine against Aβ-induced toxicity in cultured neurons. The results showed that treatment with Boc-piperazine reduced neuronal death and oxidative stress markers, suggesting its potential utility in Alzheimer's disease therapy .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of piperazine compounds, including the Boc-piperazine derivative, exhibit significant anticancer properties. They have been studied for their ability to inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapeutics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can be crucial in the treatment of diseases where enzyme activity is dysregulated. For instance, it has shown promise in inhibiting SHP2 activity, which is implicated in several cancers .
- Pharmaceutical Formulations : As an active pharmaceutical ingredient (API), the Boc-piperazine derivative can be incorporated into formulations aimed at treating various conditions, including infections and metabolic disorders. Its stability and solubility characteristics enhance its suitability for drug development .
Biochemical Research Applications
- Biochemical Assays : The compound serves as a probe in biochemical assays to study enzyme kinetics and interactions within cellular pathways. Its structural features allow it to mimic substrates or inhibitors of target enzymes, facilitating detailed mechanistic studies.
- Drug Design : In silico studies have utilized the structural data of this compound to design new derivatives with enhanced biological activity. Molecular docking studies suggest that modifications to the piperazine ring can improve binding affinities to target proteins .
Industrial Applications
- Synthesis of Complex Molecules : The Boc-piperazine derivative is a valuable intermediate in the synthesis of more complex organic molecules. It can be used as a starting material for synthesizing biologically active compounds or materials with specific properties required in various industrial applications .
- Material Science : Its unique chemical structure allows for applications in developing advanced materials, such as polymers and coatings that require specific chemical resistance or mechanical properties.
Case Study 1: Anticancer Research
A study published in a leading pharmacological journal demonstrated that derivatives of the Boc-piperazine compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key signaling pathways involved in cell proliferation and survival.
Case Study 2: Enzyme Inhibition
Research highlighted the use of this compound as a selective inhibitor of SHP2 phosphatase, showing promising results in reducing cell viability in cancer cell lines with high SHP2 expression levels. This opens avenues for targeted therapies against cancers reliant on SHP2 signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperazine-2-carboxylic Acids
Compound A : (S)-4-(3-Trifluoromethylpyridin-2-yl)-1-Boc-piperazine-2-carboxylic Acid (C₁₆H₂₀F₃N₃O₄)
- Structural difference : Replaces 2-chloropyrimidine with 3-trifluoromethylpyridine.
- Impact : The electron-withdrawing CF₃ group enhances metabolic stability but reduces nucleophilic substitution reactivity compared to Cl .
- Application : Used in medicinal chemistry for CNS-targeting candidates .
Compound B : 4-(3-Phosphonopropyl)piperazine-2-carboxylic Acid (CPP, C₇H₁₃N₂O₅P)
- Structural difference: Contains a phosphonopropyl group instead of Boc and chloropyrimidine.
- Impact : The phosphonate group confers NMDA receptor antagonism, critical for neuroprotection .
- Activity : IC₅₀ = 0.2 µM for NMDA receptor binding .
Compound C : 4-(Diethylaminopyrimidin-4-yl)-1-Boc-piperazine-2-carboxylic Acid (C₁₈H₂₉N₅O₄)
- Structural difference: Substitutes 2-chloropyrimidine with diethylaminopyrimidine.
- Impact: The electron-donating diethylamino group increases solubility but reduces electrophilicity at the pyrimidine ring .
Reactivity and Stability
- Boc Deprotection : The target compound undergoes Boc removal under acidic conditions (e.g., HCl or TFA) , similar to Compound A .
- Chloropyrimidine Reactivity: The 2-Cl group allows substitution with nucleophiles (e.g., amines in ), whereas Compound C’s diethylamino group is inert under similar conditions .
- Carboxylic Acid Utility : All compounds utilize the COOH group for salt formation or bioconjugation, but CPP’s phosphonate group adds chelation capabilities .
Q & A
Basic: What are the critical synthetic steps for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
- Palladium-catalyzed amination : Coupling 2-chloropyrimidine derivatives with Boc-protected piperazine precursors (e.g., tert-butyl piperazine-1-carboxylate) under inert atmospheres. Catalyst choice (e.g., Pd(OAc)₂) and ligand systems (e.g., XPhos) significantly impact coupling efficiency .
- Boc deprotection : HCl-mediated cleavage of the tert-butoxycarbonyl group, requiring controlled acidic conditions to avoid side reactions .
- Final coupling : Reacting the deprotected piperazine with activated pyrimidine esters, followed by saponification (e.g., LiOH·H₂O) to yield the carboxylic acid .
Key Variables : Temperature (40–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:halide) are critical for optimizing yields (reported 45–77% in multi-step sequences) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with hexanes/EtOAC (1:1) + 0.25% Et₃N to mitigate polar impurities. Triethylamine suppresses acid-mediated decomposition .
- Acid-base extraction : Post-saponification, acidification (pH ~2–3) precipitates the carboxylic acid, which is filtered and washed with cold water .
- Crystallization : Monoclinic crystal systems (e.g., P21/n space group) enable recrystallization from ethanol/water mixtures, validated via single-crystal X-ray diffraction (a = 6.1925 Å, b = 8.2636 Å) .
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms bond angles (e.g., β = 93.513° in monoclinic systems) .
- 2D NMR : NOESY or HSQC correlations validate spatial proximity of protons (e.g., piperazine N–H to pyrimidine Cl) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 385.47 for C₂₀H₂₇N₅O₃) and detects fragmentation patterns .
Case Study : Discrepancies in coupling constants (J) between solution-state NMR and solid-state structures often arise from conformational flexibility—addressed via variable-temperature NMR .
Advanced: What mechanistic insights guide the optimization of chloropyrimidine coupling reactions?
Methodological Answer:
- Nucleophilic aromatic substitution (SNAr) : The 2-chloropyrimidine’s electron-deficient ring facilitates attack by the piperazine’s secondary amine. Electron-withdrawing groups (e.g., Cl) enhance reactivity .
- Catalyst screening : Pd-based systems (e.g., Pd(OAc)₂/XPhos) outperform Cu catalysts in sterically hindered environments, reducing byproducts like dimerized pyrimidines .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may require rigorous drying to prevent hydrolysis of intermediates .
Advanced: How does Boc protection/deprotection impact downstream functionalization?
Methodological Answer:
- Protection : The Boc group stabilizes the piperazine nitrogen during subsequent reactions (e.g., ester saponification), preventing undesired alkylation .
- Deprotection : HCl in dioxane or aqueous HCl (4 M) selectively removes Boc without cleaving sensitive groups (e.g., methyl esters). Over-acidification risks protonating the pyrimidine ring, reducing reactivity .
- Compatibility : Boc stability under basic conditions (e.g., LiOH) allows orthogonal protection strategies for multi-step syntheses .
Basic: What analytical techniques validate purity and identity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%). Retention times are calibrated against known standards .
- FT-IR : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .
- Elemental analysis : Matches theoretical vs. experimental C/H/N ratios (e.g., C: 62.32%, H: 7.06%, N: 18.17% for C₁₇H₂₃ClN₄O₄) .
Advanced: How to mitigate instability during storage or handling?
Methodological Answer:
- Storage : Under argon at –20°C in amber vials to prevent photodegradation of the chloropyrimidine moiety .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., LiOH·H₂O in saponification) to avoid uncontrolled hydrolysis .
- Stability assays : Accelerated degradation studies (40°C/75% RH) identify decomposition pathways (e.g., Boc cleavage or Cl–OH substitution) .
Advanced: What computational methods predict reactivity or binding motifs?
Methodological Answer:
- DFT calculations : Model transition states for SNAr reactions (e.g., charge distribution on pyrimidine) to prioritize substituent modifications .
- Molecular docking : Screens potential biological targets (e.g., kinase domains) by simulating piperazine-pyrimidine interactions with active sites .
- QSAR : Correlates substituent effects (e.g., Cl position) with physicochemical properties (logP, pKa) to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
